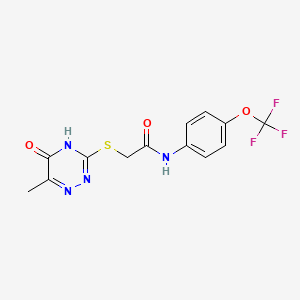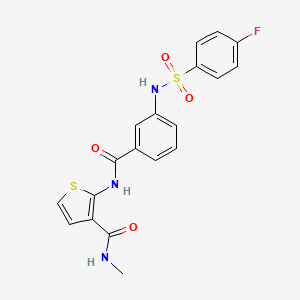![molecular formula C19H17N7OS B2373731 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034289-54-6](/img/structure/B2373731.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is part of a series of 2,3-dihydroimidazo[2,1-b]thiazoles that have been synthesized and evaluated for their anticancer properties . These compounds act as dual kinase inhibitors of IGF1R and EGFR .
Synthesis Analysis
The synthesis of these compounds involves understanding the structure-activity relationship . Key modifications were performed to improve drug-like properties of the series . A 2-oxa-6-azaspiro[3.3]heptane moiety was incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a 2-oxa-6-azaspiro[3.3]heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b]thiazole scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .科学的研究の応用
Antitubercular Activity
The compound’s structural features suggest potential antitubercular properties. Researchers have investigated its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In vitro studies have demonstrated promising activity, particularly when compared to existing drugs. Further research is needed to explore its mechanism of action and optimize its potency .
Neglected Tropical Diseases (NTDs)
Beyond TB, this compound has shown interesting activity against neglected tropical diseases (NTDs). Specifically, it exhibits superior efficacy against Chagas disease, caused by Trypanosoma cruzi. N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide could potentially serve as a lead compound for developing novel treatments for NTDs .
Anticancer Potential
While not extensively studied, the compound’s unique structure warrants exploration in the field of oncology. Researchers have synthesized related thiazoles with promising antitumor and cytotoxic activity. Investigating its effects on cancer cell lines, particularly prostate cancer, could reveal its potential as an anticancer agent .
Antimicrobial Applications
Considering its heterocyclic scaffold, this compound may exhibit broad-spectrum antimicrobial properties. Researchers should explore its activity against bacterial and fungal pathogens. Its stability and pharmacokinetic profile could make it a valuable addition to the arsenal of antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Although speculative, the compound’s structural motifs suggest possible analgesic and anti-inflammatory properties. Investigating its interactions with relevant targets (e.g., cyclooxygenases) could shed light on its therapeutic potential in pain management and inflammation .
Antioxidant and Enzyme Inhibition
The presence of imidazole and thiazole moieties hints at antioxidant activity. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress. Additionally, assessing its inhibition of enzymes (e.g., carbonic anhydrase, cholinesterase) may reveal further therapeutic applications .
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-11-9-12(2)26-18(20-11)23-16(24-26)17(27)21-14-6-4-3-5-13(14)15-10-25-7-8-28-19(25)22-15/h3-6,9-10H,7-8H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUINCUUQBVKNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

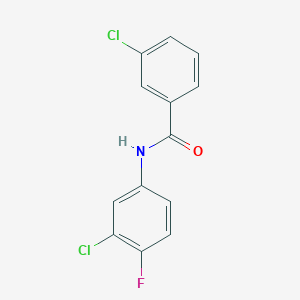
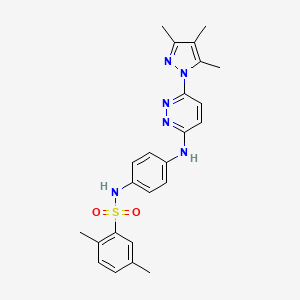
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B2373654.png)

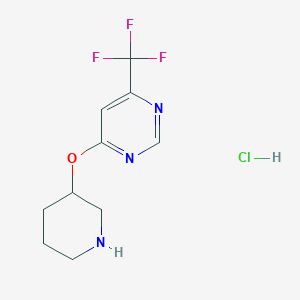
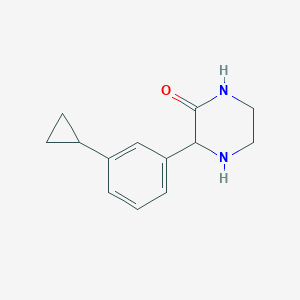

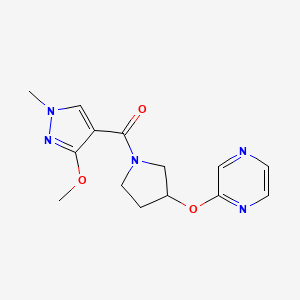
![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)
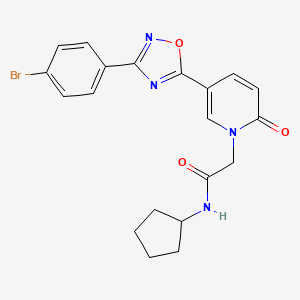

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)
